3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione
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Overview
Description
3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione is a synthetic organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,2-dione as the core structure.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione involves:
Molecular Targets: The compound targets cellular enzymes and proteins, disrupting their normal function.
Pathways Involved: It interferes with redox cycling and generates reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.
Lawsone: A naturally occurring naphthoquinone with antimicrobial properties.
Juglone: Another natural naphthoquinone known for its allelopathic effects.
Uniqueness
3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthoquinones. Its ethenyloxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
253142-67-5 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-(2-ethenoxyethylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H13NO3/c1-2-18-8-7-15-12-9-10-5-3-4-6-11(10)13(16)14(12)17/h2-6,9,15H,1,7-8H2 |
InChI Key |
XQIAFVIMVDTCFF-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCNC1=CC2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
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